![molecular formula C8H12O B13560585 2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
2-Methylidene-6-oxaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-6-oxaspiro[3.4]octane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclopentane ring and an oxirane ring, with a methylene group attached to the cyclopentane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-6-oxaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring with an oxirane ring. This process typically employs readily available starting materials and conventional chemical transformations. For instance, a mixture of 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane, polyethylene glycol, and aqueous sodium hydroxide solution can be refluxed to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods often involve scalable reactions with minimal chromatographic purification steps to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylidene-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylidene-6-oxaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing spirocyclic drugs with enhanced pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 2-Methylidene-6-oxaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylidene-5,8-dioxaspiro[3.4]octane
- 2-Azaspiro[3.4]octane
- 6-Oxaspiro[3.4]octane-2-carboxylic acid
Comparison: 2-Methylidene-6-oxaspiro[3.4]octane is unique due to its specific spiro linkage and methylene group, which confer distinct reactivity and stability compared to similar compounds. For example, 2-Methylidene-5,8-dioxaspiro[3.4]octane has an additional oxygen atom in its structure, affecting its chemical behavior and applications .
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-methylidene-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C8H12O/c1-7-4-8(5-7)2-3-9-6-8/h1-6H2 |
InChI-Schlüssel |
VGXFQJAPEQXVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(C1)CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


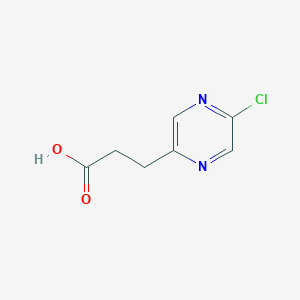

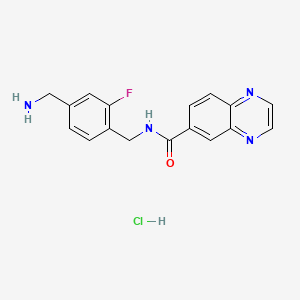
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)



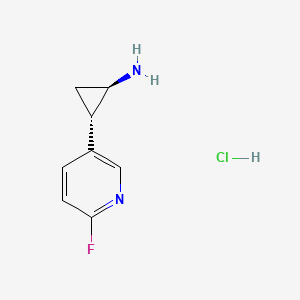
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
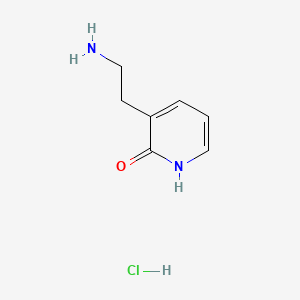
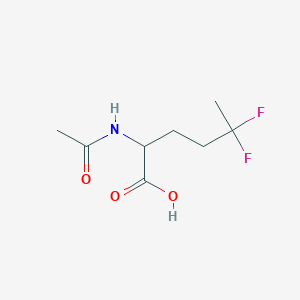

![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
